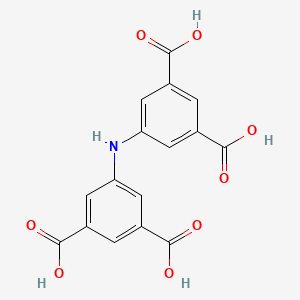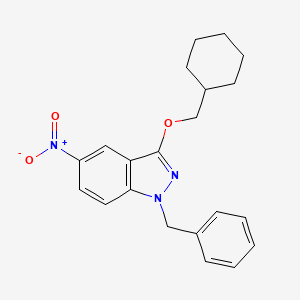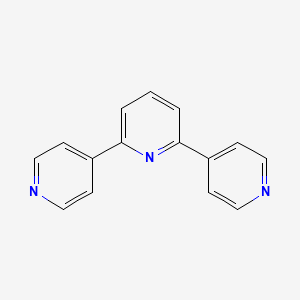
2,6-dipyridin-4-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dipyridin-4-ylpyridine is a heterocyclic compound that features a pyridine ring substituted at the 2 and 6 positions with pyridin-4-yl groups. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure allows for the formation of stable, multi-dimensional frameworks, making it a valuable component in the synthesis of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-4-ylpyridine typically involves the reaction of pyridine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where pyridine-2,6-dibromide reacts with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dipyridin-4-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine rings into piperidine rings.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,6-Dipyridin-4-ylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Mecanismo De Acción
The mechanism by which 2,6-dipyridin-4-ylpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways and processes.
Comparación Con Compuestos Similares
2,6-Dipyridin-4-ylpyridine can be compared with other similar compounds, such as:
2,2’-Bipyridine: Another bidentate ligand with two pyridine rings, but with different coordination properties.
1,10-Phenanthroline: A tridentate ligand with a similar ability to form stable metal complexes.
Terpyridine: A tridentate ligand with three pyridine rings, offering different coordination geometries.
The uniqueness of this compound lies in its specific substitution pattern, which allows for the formation of multi-dimensional frameworks and its versatility in forming complexes with a wide range of metal ions.
Propiedades
Número CAS |
70650-95-2 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-14(12-4-8-16-9-5-12)18-15(3-1)13-6-10-17-11-7-13/h1-11H |
Clave InChI |
KUWORGFJPZWJPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


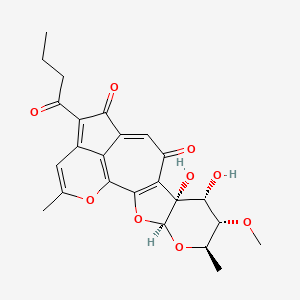
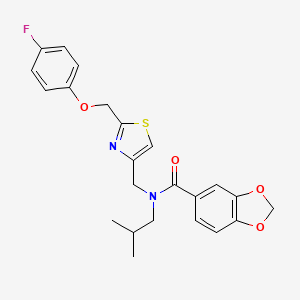
![2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B11929263.png)
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)
![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)


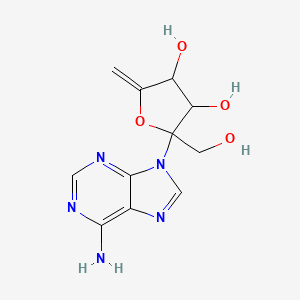

![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
